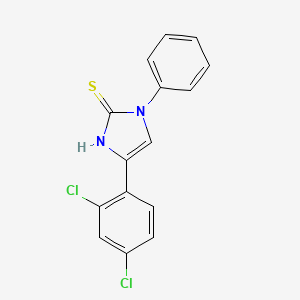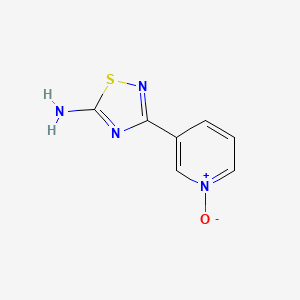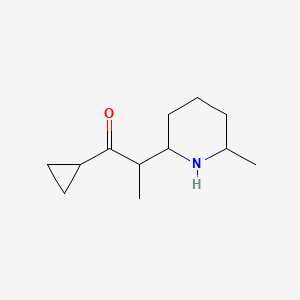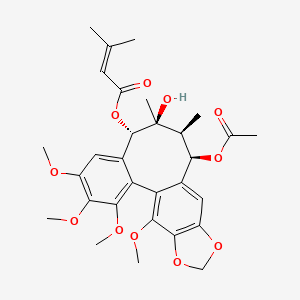
Kadsurarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kadsurarin is a lignan compound isolated from the plant Kadsura japonica Dunal. It belongs to the family Schisandraceae, which is predominantly found in eastern and southeastern Asia. This compound is known for its unique chemical structure and various biological activities, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Kadsurarin can be synthesized through several chemical reactions involving the precursor compounds found in Kadsura japonica. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the stems and roots of Kadsura japonica. The extraction process includes the use of solvents such as ethanol or methanol to isolate the lignans. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
化学反応の分析
Types of Reactions
Kadsurarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties.
科学的研究の応用
Chemistry: Kadsurarin is used as a model compound to study lignan synthesis and reactivity.
Biology: It has been shown to exhibit significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and viral infections.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
Kadsurarin exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects. For example, this compound’s antitumor activity is believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Kadsurarin is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisantherin R and S: These are also lignans isolated from Kadsura species with similar biological activities.
Kadsuralignan I and J: These compounds share structural similarities with this compound and exhibit comparable biological effects.
Binankadsurin A: Another lignan from Kadsura species with distinct chemical properties.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
特性
分子式 |
C30H36O11 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC名 |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O11/c1-14(2)10-21(32)41-29-18-12-19(34-6)25(35-7)27(36-8)23(18)22-17(11-20-26(28(22)37-9)39-13-38-20)24(40-16(4)31)15(3)30(29,5)33/h10-12,15,24,29,33H,13H2,1-9H3/t15-,24+,29-,30-/m0/s1 |
InChIキー |
LLZIQYJPEKKXRF-CVJGVCILSA-N |
異性体SMILES |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
正規SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


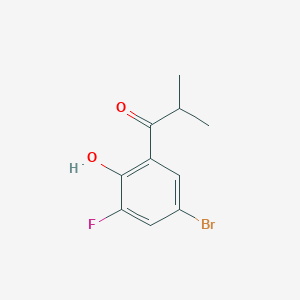
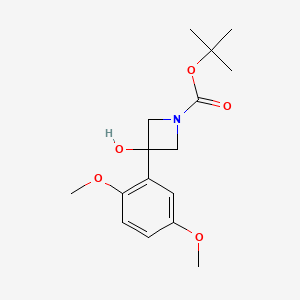
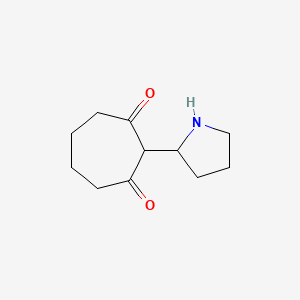
![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
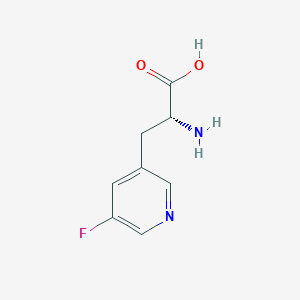
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
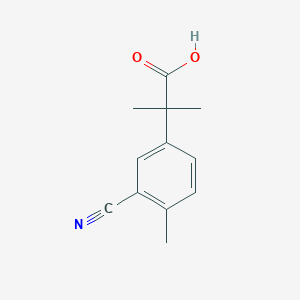
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)


